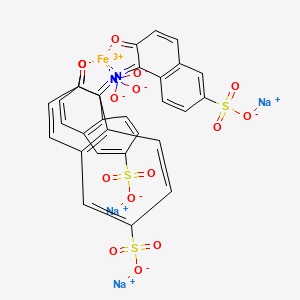
trisodium;iron(3+);(5E)-5-oxidoimino-6-oxonaphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium;iron(3+);(5E)-5-oxidoimino-6-oxonaphthalene-2-sulfonate, also known as Naphthol Green B, is an acidic nitroso dye. It is widely used in various applications due to its strong affinity for proteins and its vibrant green color. This compound is particularly notable for its use in dyeing anodized aluminum, coating and surface coloring of paper, cosmetics, and drugs for external use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;iron(3+);(5E)-5-oxidoimino-6-oxonaphthalene-2-sulfonate involves the reaction of iron(III) chloride with 5-nitroso-6-oxidonaphthalene-2-sulfonic acid in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the starting materials. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous stirring to maintain uniformity. The reaction mixture is heated to the desired temperature, and the product is continuously filtered and dried to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Trisodium;iron(3+);(5E)-5-oxidoimino-6-oxonaphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to form iron(II) complexes.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of iron(III) oxide and other higher oxidation state complexes.
Reduction: Formation of iron(II) complexes.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Trisodium;iron(3+);(5E)-5-oxidoimino-6-oxonaphthalene-2-sulfonate has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Utilized in protein staining and as a marker in various biological assays.
Medicine: Employed in the formulation of certain drugs for external use.
Industry: Used in the dyeing of anodized aluminum, coating and surface coloring of paper, and in cosmetics.
Mechanism of Action
The compound exerts its effects primarily through its strong affinity for proteins and other biological molecules. The iron(III) center can interact with various molecular targets, facilitating electron transfer reactions and binding to specific sites on proteins. This interaction can lead to changes in the protein’s structure and function, making it useful in various biological assays and applications .
Comparison with Similar Compounds
Similar Compounds
Trisodium trioxalatoferrate: Another iron(III) complex with different ligands.
Trisodium 4-hydroxy-3-[(2-methoxy-5-methyl-4-[(2-(sulphonatooxy)ethyl]sulphonyl]phenyl)azo]-6-[(3-sulphonatophenyl)amino]naphthalene-2-sulfonate: A similar dye with different substituents.
Uniqueness
Trisodium;iron(3+);(5E)-5-oxidoimino-6-oxonaphthalene-2-sulfonate is unique due to its specific combination of iron(III) and the naphthalene sulfonate ligand, which provides its distinct green color and strong affinity for proteins. This makes it particularly useful in applications where protein interaction and vibrant coloration are required .
Properties
Molecular Formula |
C30H15FeN3Na3O15S3 |
|---|---|
Molecular Weight |
878.5 g/mol |
IUPAC Name |
trisodium;iron(3+);(5E)-5-oxidoimino-6-oxonaphthalene-2-sulfonate |
InChI |
InChI=1S/3C10H7NO5S.Fe.3Na/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;;;;/h3*1-5,13H,(H,14,15,16);;;;/q;;;+3;3*+1/p-6/b3*11-10+;;;; |
InChI Key |
ZHHKVLCBIBQGKO-ZYOXSMCHSA-H |
Isomeric SMILES |
C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].C1=CC\2=C(C=C1S(=O)(=O)[O-])C=CC(=O)/C2=N/[O-].[Na+].[Na+].[Na+].[Fe+3] |
Canonical SMILES |
C1=CC2=C(C=CC(=O)C2=N[O-])C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=O)C2=N[O-])C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=O)C2=N[O-])C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















